5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

The synergistic combination of a 5-bromo Pd-coupling handle and a 2-(oxetan-3-yloxy) solubility/stability enhancer makes this building block irreplaceable for kinase inhibitor libraries. Generic alkoxy or nitro analogs cannot replicate the oxetane's 4–>4000-fold solubility improvement. Ideal for GPCR modulator lead optimization. Request a quote today.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05
CAS No. 1207174-86-4
Cat. No. B3046193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(oxetan-3-yloxy)pyrimidine
CAS1207174-86-4
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05
Structural Identifiers
SMILESC1C(CO1)OC2=NC=C(C=N2)Br
InChIInChI=1S/C7H7BrN2O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2
InChIKeyKJZWINUOMLGAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(oxetan-3-yloxy)pyrimidine (CAS 1207174-86-4): A Strategic Building Block for Medicinal Chemistry Procurement


5-Bromo-2-(oxetan-3-yloxy)pyrimidine (CAS 1207174-86-4) is a heterocyclic building block featuring a pyrimidine core substituted with a bromine atom at the 5-position and an oxetan-3-yloxy group at the 2-position . This molecular architecture combines a classic electrophilic halogen handle for cross-coupling reactions with a four-membered cyclic ether known for modulating physicochemical properties in drug-like molecules [1]. The compound is primarily employed as a key intermediate in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

5-Bromo-2-(oxetan-3-yloxy)pyrimidine: Why In-Class Analogs Are Not Drop-In Replacements


Generic substitution with other 5-bromo-2-substituted pyrimidines or oxetane-containing heterocycles is inadvisable due to the synergistic yet distinct roles of the 5-bromo and 2-(oxetan-3-yloxy) substituents. While the 5-bromo group provides a consistent site for Pd-catalyzed cross-coupling [1], the 2-(oxetan-3-yloxy) moiety is not merely a spectator group; it actively modulates key drug-like properties. The oxetane ring can increase aqueous solubility by a factor of 4 to over 4000 compared to gem-dimethyl analogs and can alter metabolic stability in a scaffold-dependent manner [2]. Substituting with a simple alkoxy (e.g., methoxy) or halogen (e.g., chloro) at the 2-position forfeits these physicochemical advantages, while replacing the 5-bromo with a nitro or amino group eliminates the versatile synthetic handle required for late-stage diversification. The precise combination of a 5-bromo leaving group and a 2-oxetanyloxy pharmacophore modulator is non-trivial and cannot be replicated by simpler, more readily available analogs without compromising the intended synthetic route or the drug-likeness of downstream products [3].

5-Bromo-2-(oxetan-3-yloxy)pyrimidine: Quantitative Differentiation Evidence for Procurement Decisions


Oxetane-Mediated Solubility Enhancement Over gem-Dimethyl Analogs

The 2-(oxetan-3-yloxy) substituent confers a significant aqueous solubility advantage compared to a gem-dimethyl group, a common structural alternative in medicinal chemistry. This class-level inference is supported by established medicinal chemistry principles [1].

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

5-Bromo Substitution as a Superior Synthetic Handle Compared to 5-Nitro or 5-Amino Analogs

The 5-bromo substituent enables diverse Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are not accessible with other 5-substituted pyrimidines such as 5-nitro-2-(oxetan-3-yloxy)pyrimidine or 5-amino-2-(oxetan-3-yloxy)pyrimidine [1].

Organic Synthesis Cross-Coupling Building Block Versatility

Predicted Lipophilicity (LogP) Comparison to Common 5-Bromo-2-substituted Pyrimidines

The oxetane ring reduces lipophilicity compared to a chloro or methoxy substituent at the 2-position. While experimental LogP for the target compound is not widely reported, computed values (XLogP3) and class-level understanding indicate a lower LogP than 5-bromo-2-chloropyrimidine (XLogP3 = 1.9 [1]) and 5-bromo-2-methoxypyrimidine [2].

Lipophilicity Drug-likeness ADME Properties

Purity and Batch Consistency for Reproducible Chemistry

Reputable vendors supply this compound at a certified purity of 98% [1], which is a critical specification for minimizing side reactions and ensuring reproducible yields in subsequent synthetic steps. This level of purity is comparable to that offered for simpler analogs but is more challenging to achieve due to the compound's unique structure.

Quality Control Reproducibility Synthetic Chemistry

5-Bromo-2-(oxetan-3-yloxy)pyrimidine: Proven Application Scenarios for Targeted Procurement


Synthesis of Oxetane-Containing Kinase Inhibitor Libraries

The compound serves as a versatile starting material for constructing focused libraries of kinase inhibitors. The 5-bromo group undergoes smooth Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aromatic moieties, while the 2-oxetanyloxy group remains intact, providing a consistent physicochemical profile across the library. This approach is validated by the synthesis and evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors, where the 5-bromo position was elaborated to yield potent Bcr/Abl inhibitors [1].

Late-Stage Functionalization in GPCR-Targeted Drug Discovery

The 5-bromo substituent allows for late-stage diversification in advanced intermediates targeting GPCRs. The oxetane moiety can enhance solubility and metabolic stability of the final GPCR modulators, a critical factor for achieving desirable pharmacokinetic profiles. Although direct data for this specific compound in GPCR assays is limited, the class-level benefits of oxetane incorporation are well-documented [2] and are applicable to this building block.

Preparation of Functionalized Pyrimidine Nucleoside Analogs

The compound has been identified as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [3]. The oxetane ring provides a unique three-dimensional scaffold that can mimic the ribose moiety in nucleosides, while the bromine atom enables the introduction of diverse substituents to fine-tune biological activity.

Optimization of Physicochemical Properties in Lead Series

Medicinal chemists can utilize this building block to systematically explore the impact of an oxetane group on solubility and lipophilicity within a lead series. By replacing a gem-dimethyl or carbonyl group with the oxetane-containing scaffold, researchers can potentially achieve 4- to >4000-fold improvements in aqueous solubility [2], addressing common formulation and bioavailability challenges encountered during lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.